3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate
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Overview
Description
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate is an organic compound that combines the structural features of chromenone and benzoate derivatives. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of the compound “3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate” are currently unknown . This compound is a derivative of methyl 3,4,5-trimethoxybenzoate , which is related to gallic acid and methyl gallates . These compounds are known for their antioxidant and free radical scavenging properties .
Mode of Action
Based on its structural similarity to methyl 3,4,5-trimethoxybenzoate, it may interact with its targets by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage .
Biochemical Pathways
As a potential antioxidant, it may be involved in pathways related to oxidative stress and inflammation .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
As a potential antioxidant, it may help to protect cells from oxidative damage, which can lead to various diseases such as cancer, alzheimer’s disease, and diabetes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the esterification of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-ol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control would ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the chromenone moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzoate moiety but lacks the chromenone structure.
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-ol: Shares the chromenone structure but lacks the trimethoxybenzoate moiety.
Properties
IUPAC Name |
[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O9/c1-15-25(36-20-9-7-6-8-19(20)30-2)24(28)18-11-10-17(14-21(18)34-15)35-27(29)16-12-22(31-3)26(33-5)23(13-16)32-4/h6-14H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGNPYCHQFJVSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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